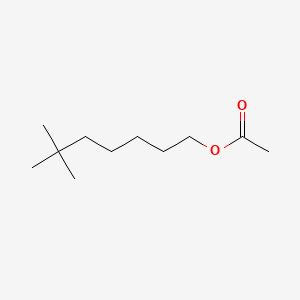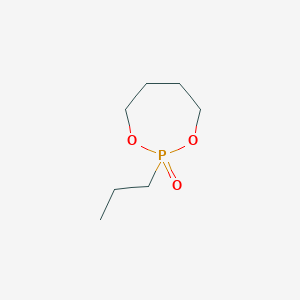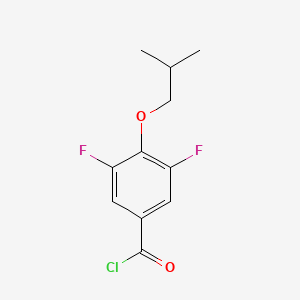
Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N'-2-thiazolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse biological and chemical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of amines with carbon disulfide or isocyanates. For the specific compound Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl-, the synthetic route may involve the following steps:
Condensation Reaction: The reaction of 2-(3-(hexyloxy)phenyl)ethylamine with carbon disulfide to form the corresponding dithiocarbamate.
Cyclization: The dithiocarbamate intermediate undergoes cyclization with a thiazolyl isocyanate to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions using similar synthetic routes. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Thiourea derivatives, including Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl-, undergo various chemical reactions such as:
Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学研究应用
Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Exhibits potential antibacterial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, elastomers, and photographic films.
作用机制
The mechanism of action of Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and inflammation, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Thiourea: A simpler analog with a similar structure but lacking the hexyloxyphenyl and thiazolyl groups.
N,N’-Diphenylthiourea: Contains phenyl groups instead of hexyloxyphenyl and thiazolyl groups.
N-Methyl-N’-phenylthiourea: Contains a methyl group and a phenyl group.
Uniqueness
Thiourea, N-(2-(3-(hexyloxy)phenyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of the hexyloxyphenyl and thiazolyl groups, which enhance its chemical reactivity and biological activity compared to simpler thiourea derivatives.
属性
CAS 编号 |
172505-81-6 |
|---|---|
分子式 |
C18H25N3OS2 |
分子量 |
363.5 g/mol |
IUPAC 名称 |
1-[2-(3-hexoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C18H25N3OS2/c1-2-3-4-5-12-22-16-8-6-7-15(14-16)9-10-19-17(23)21-18-20-11-13-24-18/h6-8,11,13-14H,2-5,9-10,12H2,1H3,(H2,19,20,21,23) |
InChI 键 |
JBJMJOZCKSQFNY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

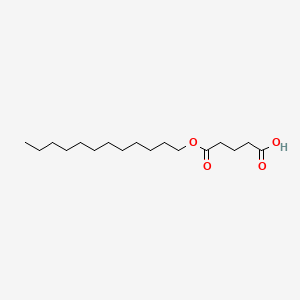
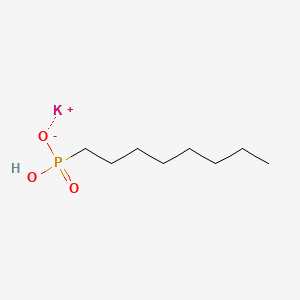
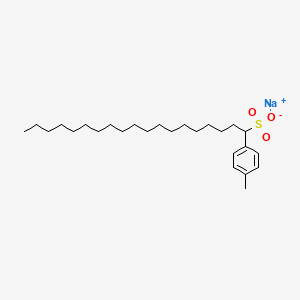

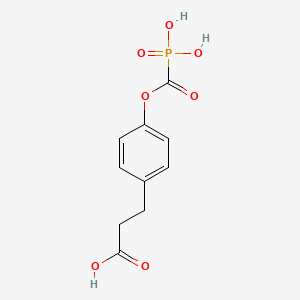

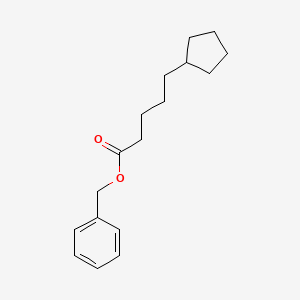
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

